5-Methyl-1,4-thiazepane
Overview
Description
5-Methyl-1,4-thiazepane: is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms. It is a structural analog of thiazepines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-1,4-thiazepane typically involves cyclization reactions of appropriate precursors. One common method is the cyclization of this compound-2-thione with a suitable amine under acidic conditions. Another approach is the intramolecular cyclization of linear precursors containing sulfur and nitrogen atoms.
Industrial Production Methods: : On an industrial scale, the production of this compound can be achieved through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: : 5-Methyl-1,4-thiazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and chromium-based oxidants. Reduction reactions may involve hydrogen gas and metal catalysts, while substitution reactions can be facilitated by nucleophiles in the presence of a base.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: : In chemistry, 5-Methyl-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.
Medicine: : The medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects in treating various diseases.
Industry: : In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Methyl-1,4-thiazepane exerts its effects involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to 5-Methyl-1,4-thiazepane include other thiazepines, such as 1,4-thiazepine and 1,4-oxazepine.
Uniqueness: : this compound is unique due to its methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other thiazepines and contributes to its distinct properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-methyl-1,4-thiazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZGEWJZJFNIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.